molecular formula C21H25NO3 B12782323 2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester CAS No. 102597-66-0

2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester

Cat. No.: B12782323
CAS No.: 102597-66-0
M. Wt: 339.4 g/mol
InChI Key: VLNBYJUVKJMTPE-UHFFFAOYSA-N
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Description

2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester is an organic compound that belongs to the class of phenoxypropionic acid derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a phenoxy group attached to a propionic acid moiety, which is further esterified with an alpha-(1-pyrrolidinylmethyl)benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester typically involves the esterification of 2-Phenoxypropionic acid with alpha-(1-pyrrolidinylmethyl)benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester moiety may undergo hydrolysis to release the active acid form, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxypropionic acid: A simpler analog without the ester group.

    2-(4-Chlorophenoxy)propionic acid: Contains a chlorine substituent on the aromatic ring.

    2-(4-Bromophenoxy)propionic acid: Contains a bromine substituent on the aromatic ring.

Uniqueness

2-Phenoxypropionic acid alpha-(1-pyrrolidinylmethyl)benzyl ester is unique due to the presence of the alpha-(1-pyrrolidinylmethyl)benzyl ester group, which imparts distinct chemical and biological properties. This structural feature may enhance its interaction with specific molecular targets, leading to unique biological activities.

Properties

CAS No.

102597-66-0

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

(1-phenyl-2-pyrrolidin-1-ylethyl) 2-phenoxypropanoate

InChI

InChI=1S/C21H25NO3/c1-17(24-19-12-6-3-7-13-19)21(23)25-20(16-22-14-8-9-15-22)18-10-4-2-5-11-18/h2-7,10-13,17,20H,8-9,14-16H2,1H3

InChI Key

VLNBYJUVKJMTPE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(CN1CCCC1)C2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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